

# Application Notes and Protocols: GSK2982772, a Selective RIPK1 Inhibitor in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK163929 |           |
| Cat. No.:            | B8627810  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator in the regulation of inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is a key driver of inflammatory cell death, making it a significant therapeutic target for a range of immune-mediated inflammatory diseases. GSK2982772 is a potent, selective, and orally active inhibitor of RIPK1 kinase.[1][2] It binds to an allosteric pocket of the RIPK1 kinase domain, effectively inhibiting its activity and subsequent downstream signaling pathways that lead to inflammation and cell death.[3] These characteristics make GSK2982772 a valuable tool for investigating the role of RIPK1 in immunological processes and for the potential development of novel anti-inflammatory therapies. This document provides detailed application notes and protocols for the use of GSK2982772 in immunology research.

## **Quantitative Data Summary**

The following tables summarize the in vitro potency and pharmacokinetic properties of GSK2982772.

Table 1: In Vitro Potency of GSK2982772



| Assay                                              | Cell Line/System                     | IC50                                  | Reference |
|----------------------------------------------------|--------------------------------------|---------------------------------------|-----------|
| RIPK1 Fluorescence Polarization (FP) Binding Assay | Human RIPK1 (1-375)                  | < 10 nM                               | [1]       |
| ADP-Glo Kinase<br>Assay                            | Recombinant Human<br>RIPK1           | 16 nM                                 | [2]       |
| TNF-Induced Necroptosis                            | Human Monocytic<br>U937 Cells        | < 10 nM                               | [1]       |
| TNF-Induced Necroptosis                            | Human Neutrophils                    | < 10 nM                               | [1]       |
| Spontaneous<br>Cytokine Release (IL-<br>1β)        | Human Ulcerative<br>Colitis Explants | Concentration-<br>dependent reduction | [1]       |
| Spontaneous<br>Cytokine Release (IL-<br>6)         | Human Ulcerative<br>Colitis Explants | Concentration-<br>dependent reduction | [1]       |

Table 2: In Vivo and Pharmacokinetic Properties of GSK2982772

| Species | Dosing                        | Effect                                                         | Reference |
|---------|-------------------------------|----------------------------------------------------------------|-----------|
| Rat     | 3, 10, and 50 mg/kg<br>(oral) | 68%, 80%, and 87% protection from TNF-induced temperature loss | [2]       |
| Human   | Single and repeat oral doses  | Safe and well-<br>tolerated                                    | [4]       |

## **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the RIPK1 signaling pathway and a general workflow for evaluating RIPK1 inhibitors.





Click to download full resolution via product page

**Figure 1:** RIPK1 Signaling Pathway Under TNF $\alpha$  Stimulation.





Click to download full resolution via product page

Figure 2: General Experimental Workflow for RIPK1 Inhibitor Evaluation.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Tyrosine phosphorylation regulates RIPK1 activity to limit cell death and inflammation -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association Between Ex Vivo Human Ulcerative Colitis Explant Protein Secretion Profiles and Disease Behaviour PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: GSK2982772, a Selective RIPK1 Inhibitor in Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8627810#gsk163929-application-in-immunology-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com